molecular formula C12H13ClO2 B13682088 3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B13682088
M. Wt: 224.68 g/mol
InChI Key: OBVAPNOGNSAGNM-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H11ClO.

Preparation Methods

The synthesis of 3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the chlorination of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically requires an inert atmosphere and room temperature to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. For instance, it may bind to estrogen receptors, modulating their activity and influencing gene expression and cellular proliferation . The pathways involved include the activation or inhibition of transcription factors and signaling cascades that regulate cell growth and differentiation.

Comparison with Similar Compounds

3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds such as:

  • 2-Chloro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar in structure but lacks the methoxy group, which may affect its reactivity and applications .
  • 6,7-Dihydro-5H-benzo 7annulene compounds : These compounds are used as selective estrogen receptor degraders for treating cancer, highlighting the potential therapeutic applications of benzoannulenes .

The uniqueness of 3-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

3-chloro-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H13ClO2/c1-15-12-6-8-4-2-3-5-11(14)9(8)7-10(12)13/h6-7H,2-5H2,1H3

InChI Key

OBVAPNOGNSAGNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCCCC2=O)Cl

Origin of Product

United States

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